molecular formula C19H14F3N3O2 B12440792 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B12440792
M. Wt: 373.3 g/mol
InChI Key: NXXJACYJWOWWNB-UHFFFAOYSA-N
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Description

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tolyl group, connected to an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its specific combination of functional groups and its potential applications across various fields. The presence of both the trifluoromethyl group and the pyrimidine ring enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C19H14F3N3O2/c1-11-3-2-4-13(9-11)15-10-16(19(20,21)22)25-18(24-15)23-14-7-5-12(6-8-14)17(26)27/h2-10H,1H3,(H,26,27)(H,23,24,25)

InChI Key

NXXJACYJWOWWNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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